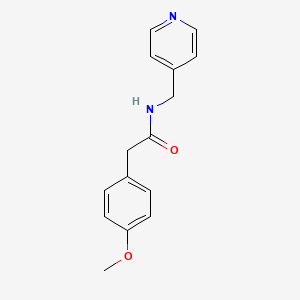
2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound also interacts with the GABA-A receptor, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to possess antitumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess significant antioxidant properties, protecting cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide is its wide range of pharmacological activities, making it a potential candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, with high yields and purity achievable. However, one of the limitations of this compound is its poor solubility in water, making it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Another direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, paving the way for the development of safe and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide involves the reaction between 4-methoxybenzaldehyde and 4-pyridinemethanamine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol. This method has been optimized to produce high yields of this compound with purity greater than 95%.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This compound has also been shown to possess significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-4-2-12(3-5-14)10-15(18)17-11-13-6-8-16-9-7-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIEGNAQICQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

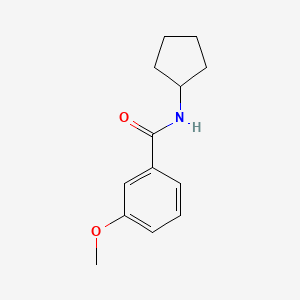
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
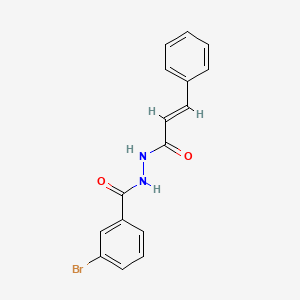


![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
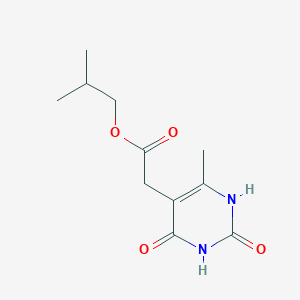
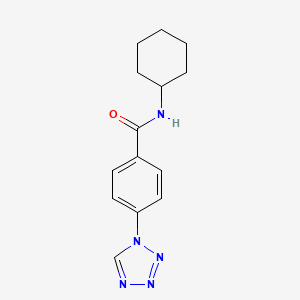
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)